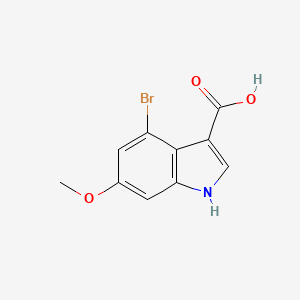![molecular formula C10H21ClN2O2 B1378428 Dihidrocloruro de 4-[2-(pirrolidin-3-iloxi)etil]morfolina CAS No. 1394040-42-6](/img/structure/B1378428.png)
Dihidrocloruro de 4-[2-(pirrolidin-3-iloxi)etil]morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is known for its unique structure, which includes a morpholine ring and a pyrrolidine ring connected by an ethyl linker. This compound is often used in scientific research due to its potential biological activities and applications in various fields.
Aplicaciones Científicas De Investigación
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride has several scientific research applications:
Métodos De Preparación
The synthesis of 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as pyrrole or pyrrolidine derivatives.
Formation of the Morpholine Ring: The morpholine ring is usually synthesized through the reaction of diethanolamine with a suitable halogenated compound, followed by cyclization.
Linking the Rings: The pyrrolidine and morpholine rings are connected via an ethyl linker through nucleophilic substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethyl linker or other substituents on the rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Morpholine derivatives: These compounds share the morpholine ring and are used in similar applications.
Other heterocyclic compounds: Compounds with similar ring structures, such as piperidine or piperazine derivatives, may have comparable properties.
The uniqueness of 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride lies in its specific combination of the pyrrolidine and morpholine rings, which may confer distinct biological activities and applications .
Propiedades
Número CAS |
1394040-42-6 |
|---|---|
Fórmula molecular |
C10H21ClN2O2 |
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
4-(2-pyrrolidin-3-yloxyethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-11-9-10(1)14-8-5-12-3-6-13-7-4-12;/h10-11H,1-9H2;1H |
Clave InChI |
BOYATIXIXSQJHW-UHFFFAOYSA-N |
SMILES |
C1CNCC1OCCN2CCOCC2.Cl.Cl |
SMILES canónico |
C1CNCC1OCCN2CCOCC2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


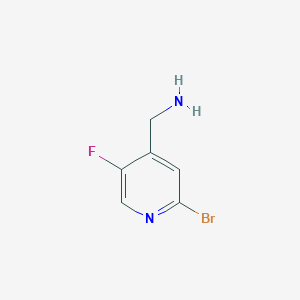



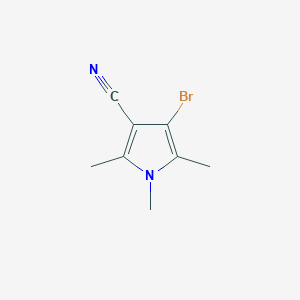


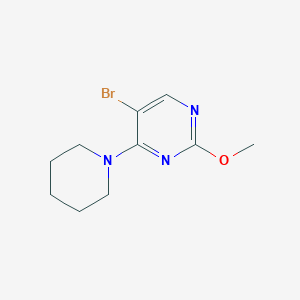
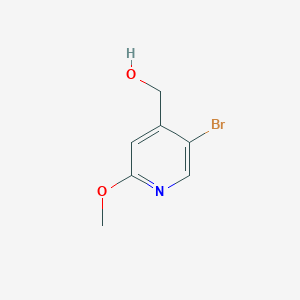

![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)

